molecular formula C12H14BrNO B141192 1-(2-Hydroxyethyl)lepidinium Bromide CAS No. 26468-13-3

1-(2-Hydroxyethyl)lepidinium Bromide

Cat. No. B141192
CAS RN: 26468-13-3
M. Wt: 268.15 g/mol
InChI Key: KYKKLHZRZRYVRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)lepidinium Bromide is a compound with the molecular formula C12H14BrNO and a molecular weight of 268.14966 . It is an off-white to pale purple solid and is useful in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)lepidinium Bromide consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the available sources.


Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)lepidinium Bromide is an off-white to pale purple solid . It has a melting point of 192-194°C . It is slightly soluble in DMSO and Methanol . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .

properties

IUPAC Name

2-(4-methylquinolin-1-ium-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO.BrH/c1-10-6-7-13(8-9-14)12-5-3-2-4-11(10)12;/h2-7,14H,8-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKKLHZRZRYVRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475878
Record name 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide

CAS RN

26468-13-3
Record name 1-(2-Hydroxyethyl)-4-methylquinolin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.